4-Methyl-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Methyl-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
Synthesis Analysis
The synthesis of this compound involves several steps. It is a key intermediate in the synthesis of fluvoxamine . More detailed information about the synthesis process can be found in the paper titled "Synthesis of 3-Trifluoromethyl-4-halobenzonitriles" .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The molecules are linked together through one C-H…F bond and two C-H…N hydrogen bonds into sheets that are further crosslinked to form a dense two-dimensional network without π π ring interactions .
Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it participates in the nickel-catalyzed arylcyanation reaction of 4-octyne . More detailed information about its chemical reactivity can be found in the paper titled "Divulging the various chemical reactivity of trifluoromethyl-4-vinylbenzene as well as methyl-4-vinyl-benzene in 3th2 cycloaddition reactions" .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.15 g/mol. It has a topological polar surface area of 23.8 Ų. It has a complexity of 225. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .
Scientific Research Applications
Lithium Ion Battery Enhancement
4-Methyl-3-(trifluoromethyl)benzonitrile, under the variant 4-(Trifluoromethyl)-benzonitrile (4-TB), has been utilized as a novel electrolyte additive in lithium ion batteries. Specifically, it enhances the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes in high voltage lithium ion batteries. The presence of 4-TB leads to significant improvement in initial capacity retention and cycle performance compared to standard electrolytes (Huang et al., 2014).
Polymer Solar Cell Efficiency
The compound, particularly in the form of 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been applied as an additive in polymer solar cells (PSCs). The addition of ATMB enhances the power conversion efficiency of these cells due to improved short circuit current and fill factor, demonstrating its potential in solar energy applications (Jeong et al., 2011).
Corrosion Inhibition StudiesBenzonitrile derivatives, including those related to this compound, have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent inhibition performance, adhering to Langmuir's adsorption isotherm and
Corrosion Inhibition
Studies have shown that derivatives of this compound, such as benzonitrile derivatives, are effective as corrosion inhibitors for mild steel in acidic environments. These compounds, including 4-(isopentylamino)-3-nitrobenzonitrile (PANB) and 3-amino-4-(isopentylamino)benzonitrile (APAB), demonstrate excellent corrosion inhibition performance, with evidence of mixed-type inhibition behavior and compliance with Langmuir's adsorption isotherm. Such compounds protect the metal surface from corrosion through a combination of chemical and physical adsorption mechanisms (Chaouiki et al., 2018).
Safety and Hazards
Safety data sheets suggest that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .
Future Directions
While specific future directions for the research and application of 4-Methyl-3-(trifluoromethyl)benzonitrile are not explicitly mentioned in the available literature, its role as a key intermediate in the synthesis of fluvoxamine suggests potential applications in the development of new pharmaceuticals .
Biochemical Analysis
Biochemical Properties
4-Methyl-3-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It is a key intermediate in the synthesis of fluvoxamine, a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders . The compound participates in nickel-catalyzed arylcyanation reactions, which are essential for forming carbon-carbon bonds in organic synthesis . In these reactions, this compound interacts with nickel catalysts and organic substrates, facilitating the formation of complex molecular structures.
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Its role as an intermediate in pharmaceutical synthesis suggests that it may influence cell function indirectly through its metabolites. For instance, fluvoxamine, synthesized using this compound, affects cell signaling pathways related to serotonin reuptake, thereby modulating gene expression and cellular metabolism in neurons
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with nickel catalysts in arylcyanation reactions . The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in the formation of carbon-carbon bonds. This reactivity is crucial for the synthesis of complex organic molecules, including pharmaceuticals. The nitrile group in this compound also contributes to its chemical behavior, enabling it to act as a versatile intermediate in various synthetic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions, but it should be kept away from oxidizing agents to prevent degradation Over time, exposure to light and air may lead to the gradual breakdown of the compound, affecting its efficacy in biochemical reactions
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As an intermediate in pharmaceutical synthesis, its metabolites, such as fluvoxamine, have been evaluated for dosage effects. High doses of fluvoxamine can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin activity in the brain
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a synthetic intermediate. The compound undergoes various chemical transformations, including arylcyanation reactions, to form complex organic molecules . Enzymes and cofactors involved in these pathways facilitate the conversion of this compound into its desired products. The metabolic flux and levels of metabolites may vary depending on the specific synthetic route and reaction conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity, due to the trifluoromethyl group, may facilitate its passage through cell membranes Binding proteins and transporters may also play a role in its cellular uptake and distribution
Subcellular Localization
The subcellular localization of this compound is not well-documented. Its chemical structure suggests that it may localize to specific cellular compartments based on its interactions with biomolecules. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function within the cell
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGJCPTOFPGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379605 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-06-1 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the wavelength and intensity of light in the bromination of 4-methyl-3-(trifluoromethyl)benzonitrile?
A1: The research paper explored the use of this compound in a photochemical Wohl-Ziegler bromination reaction with N-bromosuccinimide []. The study found that both wavelength and light intensity significantly impact the reaction rate. Importantly, only 40% of the maximum light intensity was necessary to maintain the reaction rate, allowing for better temperature control and energy efficiency []. This highlights the importance of optimizing light parameters in photochemical reactions for improved sustainability and cost-effectiveness.
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